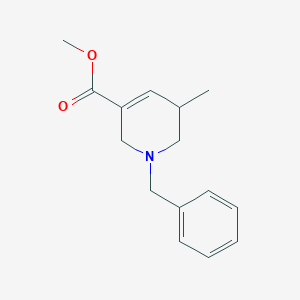

Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Description

Systematic IUPAC Name and Alternative Naming Conventions

The systematic IUPAC name for this compound is methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate . This name adheres to IUPAC rules by:

- Identifying the parent heterocycle as a 1,2,5,6-tetrahydropyridine ring, which denotes partial saturation at positions 1, 2, 5, and 6 of the pyridine scaffold.

- Specifying substituents in descending order of priority:

- A benzyl group (C₆H₅CH₂-) attached to the nitrogen atom at position 1.

- A methyl group (-CH₃) at position 5.

- A methoxycarbonyl group (-COOCH₃) at position 3.

Alternative naming conventions may emphasize the saturation pattern or substituent positions differently. For example, the compound could be described as methyl 5-methyl-1-(phenylmethyl)-3,6-dihydro-2H-pyridine-3-carboxylate , highlighting the dihydro nature of the ring at positions 3 and 6.

CAS Registry Number and PubChem CID

The compound is uniquely identified by the following registry numbers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry No. | 1936608-56-8 | ChemBuyersGuide |

| PubChem CID | Not yet assigned | (No entry in PubChem as of May 2025) |

The absence of a PubChem CID suggests that this compound has not been extensively cataloged in public chemical databases, likely due to its specialized synthetic applications or proprietary status in commercial catalogs.

Molecular Formula and SMILES Notation

The molecular formula C₁₅H₁₉NO₂ reflects the compound’s composition of 15 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formula corresponds to a molecular weight of 261.32 g/mol .

The SMILES notation for this compound is:

COC(=O)C1=CC(C)N(CC2=CC=CC=C2)CC1

Key features of the SMILES string:

COC(=O)C1: Indicates the methyl ester group (-COOCH₃) at position 3.CC(C)N: Denotes the methyl substituent at position 5 and the tetrahydropyridine nitrogen.CC2=CC=CC=C2: Represents the benzyl group attached to the nitrogen.

Properties

Molecular Formula |

C15H19NO2 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

methyl 1-benzyl-3-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |

InChI |

InChI=1S/C15H19NO2/c1-12-8-14(15(17)18-2)11-16(9-12)10-13-6-4-3-5-7-13/h3-8,12H,9-11H2,1-2H3 |

InChI Key |

AMFOFFZXEHRJMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(=C1)C(=O)OC)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzylamine with a suitable ketone, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction may produce benzyl alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate serves as an essential intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Condensation Reactions : Involving benzylamine and methyl acrylate.

- Functional Group Modifications : Such as oxidation and reduction to yield derivatives with enhanced properties.

Biological Applications

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological activities:

-

Neuroprotection :

- The compound has been shown to inhibit monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases like Parkinson's disease. Studies suggest that it reduces the production of neurotoxic metabolites and protects dopaminergic neurons from oxidative stress.

Treatment ROS Levels (Relative Units) Cell Viability (%) Control 100 100 Compound (10 µM) 60 85 Compound (50 µM) 40 95 -

Anticancer Activity :

- The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). It induces apoptosis through caspase activation pathways.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the manufacture of specialty chemicals. Its unique properties make it suitable for developing intermediates in various industrial products.

Neuroprotective Effects

A study published in a pharmacological journal evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated significant reductions in reactive oxygen species levels and improved cell viability.

Anticancer Activity

In another study focused on its anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed promising cytotoxic activity with low micromolar IC₅₀ values.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues and Derivatives

Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity Benzyl vs. Methyl at Position 1: The benzyl group in the target compound enhances steric bulk and lipophilicity compared to arecoline’s methyl group. This difference influences reactivity in cyclization reactions (e.g., with HMPA at 160°C) and solubility in organic solvents . Arecoline’s methyl group allows it to act as a muscarinic agonist, while the target compound’s benzyl group may limit bioactivity due to reduced membrane permeability . Phenyl vs. Benzyl in MPTP: MPTP’s phenyl group at position 4 is metabolized to MPP⁺, a neurotoxin that selectively destroys dopaminergic neurons.

Synthetic Utility

- The target compound’s versatility is demonstrated in its conversion to pyrido-pyrimidines (e.g., compound 4 ) via thioxopyrimidine intermediates or direct cyclization . Arecoline and MPTP lack this synthetic flexibility due to their simpler substitution patterns.

Biological Activity

Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C19H26N2O4

- Molecular Weight : 346.43 g/mol

- CAS Number : 1823791-42-9

Biological Activity Overview

This compound belongs to the tetrahydropyridine class of compounds. This class has been linked to various biological activities including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : Tetrahydropyridines have shown promise in protecting dopaminergic neurons from neurotoxic agents. For instance, related compounds have been studied for their ability to inhibit the neurotoxic metabolite MPP+ (1-methyl-4-phenylpyridinium), which is implicated in Parkinson's disease .

- Interaction with Receptors : The compound may interact with various neurotransmitter receptors. Research indicates that tetrahydropyridines can modulate the activity of muscarinic acetylcholine receptors (mAChRs), which are critical in numerous neurological pathways .

- Anti-inflammatory Activity : Some studies suggest that derivatives of tetrahydropyridine exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotection | Protects against neurotoxins like MPP+ | |

| Receptor Modulation | Modulates mAChR activity | |

| Anti-inflammatory | Inhibits inflammatory enzyme activity |

Case Study: Neuroprotective Effects

A study published in Auctores highlighted the neuroprotective properties of tetrahydropyridines. It was found that compounds similar to this compound could significantly reduce neuronal death in models exposed to neurotoxins. The study utilized a variety of assays to demonstrate the compound's efficacy in preserving dopaminergic neuron viability in vitro .

Case Study: Receptor Interaction

Another research effort focused on the binding affinities of tetrahydropyridine derivatives to mAChRs. The findings indicated that this compound exhibited competitive antagonism at specific receptor subtypes. This was assessed using radioligand binding assays which showed promising results for potential therapeutic applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, and how can reaction efficiency be optimized?

- Methodology :

- The compound can be synthesized via phosphine-catalyzed [4+2] annulation, a method adapted for structurally similar tetrahydropyridine derivatives. For example, Kwon Group's protocol for ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves reacting alkynes with imines under mild conditions, yielding high regioselectivity .

- Optimization strategies:

- Use chiral phosphine catalysts (e.g., derived from hydroxyproline) to enhance enantiomeric excess .

- Monitor reaction progress via TLC or HPLC to minimize byproduct formation.

- Key Data : Reaction yields >85% under optimized conditions (room temperature, 20 h) .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR : Compare - and -NMR spectra with reference data for related tetrahydropyridine esters. For example, methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (arecoline) shows characteristic peaks at δ 3.73 ppm (OCH) and δ 4.48 ppm (CHCO) in CDCl .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 246.30 for CHNO) and fragmentation patterns .

- IR : Look for ester carbonyl stretching (~1730 cm) and tetrahydropyridine ring vibrations .

Q. What are the acute toxicity profiles and recommended safety protocols for handling this compound?

- Methodology :

- Toxicity Assessment : While direct data on this compound are limited, structurally similar tetrahydropyridines (e.g., MPTP) induce neurotoxicity via mitochondrial dysfunction and oxidative stress . Conduct in vitro assays (e.g., MTT on SH-SY5Y cells) to evaluate neurotoxic potential.

- Safety Protocols :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure .

- Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the benzyl substitution at the N1 position influence the compound’s bioactivity compared to other alkyl/aryl analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., methyl, propyl, or tosyl substitutions) and compare their binding affinities to acetylcholine receptors (AChRs) using radioligand displacement assays. Arecoline derivatives show partial agonism at muscarinic AChRs, which can be quantified via calcium flux assays .

- Key Finding : Benzyl groups enhance lipophilicity, potentially increasing blood-brain barrier penetration compared to methyl analogs .

Q. What experimental approaches can elucidate the compound’s potential for inducing oxidative stress in neuronal models?

- Methodology :

- In Vitro Assays :

- Measure ROS production in primary neurons using fluorescent probes (e.g., DCFH-DA).

- Assess mitochondrial membrane potential via JC-1 staining .

- In Vivo Models : Administer the compound to rodents and quantify nigrostriatal dopamine depletion (HPLC) and α-synuclein aggregation (immunohistochemistry) .

- Control : Compare with MPTP-treated cohorts to benchmark toxicity .

Q. How can computational modeling guide the design of derivatives with improved selectivity for muscarinic vs. nicotinic AChRs?

- Methodology :

- Molecular Docking : Use crystal structures of mAChR M1 (PDB: 5CXV) and nAChR α4β2 (PDB: 6PV7) to predict binding poses.

- Free Energy Calculations : Apply MM-GBSA to rank derivatives by binding affinity.

- Validation : Synthesize top candidates and test receptor selectivity via patch-clamp electrophysiology .

Key Research Findings

- Neurotoxicity Mechanism : Structural analogs (e.g., MPTP) induce Parkinsonism via selective substantia nigra degeneration, highlighting the need for rigorous toxicity screening .

- Receptor Targeting : Benzyl-substituted tetrahydropyridines show enhanced interaction with mAChRs, making them candidates for PET tracer development .

- Synthetic Efficiency : Phosphine-catalyzed annulation achieves high yields (>85%) under mild conditions, enabling scalable production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.